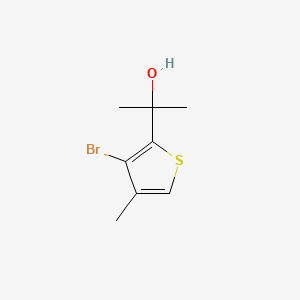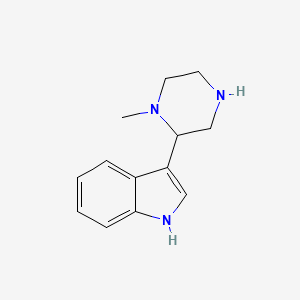
3-(1-methylpiperazin-2-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-methylpiperazin-2-yl)-1H-indole is a chemical compound known for its diverse applications in scientific research. It features an indole core, which is a common structural motif in many natural products and pharmaceuticals, and a piperazine ring, which is often found in compounds with biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylpiperazin-2-yl)-1H-indole typically involves the reaction of 1-methylpiperazine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-methylpiperazin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole-3-carboxylic acid derivative, while reduction could produce a 3-(1-methylpiperazin-2-yl)indoline.
Wissenschaftliche Forschungsanwendungen
3-(1-methylpiperazin-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 3-(1-methylpiperazin-2-yl)-1H-indole involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The indole core is known to interact with serotonin receptors, while the piperazine ring can enhance binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-phenylpiperazin-1-yl)pyrimidin-4-one: Known for its inhibitory activity towards glycogen synthase kinase-3β.
Quinoxaline derivatives: Exhibiting various pharmacological effects such as antifungal and antibacterial activities.
Fluorinated pyridines: Used in the synthesis of antiviral compounds.
Uniqueness
3-(1-methylpiperazin-2-yl)-1H-indole is unique due to its dual functional groups, which allow it to participate in a variety of chemical reactions and biological interactions. This versatility makes it a valuable compound in multiple fields of research.
Eigenschaften
Molekularformel |
C13H17N3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
3-(1-methylpiperazin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H17N3/c1-16-7-6-14-9-13(16)11-8-15-12-5-3-2-4-10(11)12/h2-5,8,13-15H,6-7,9H2,1H3 |
InChI-Schlüssel |
GAVIQYXZAWSPAS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCNCC1C2=CNC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



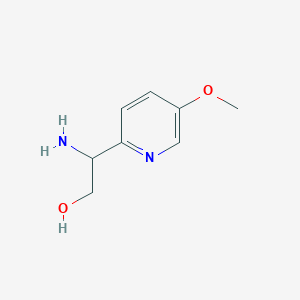
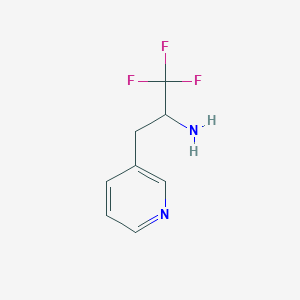
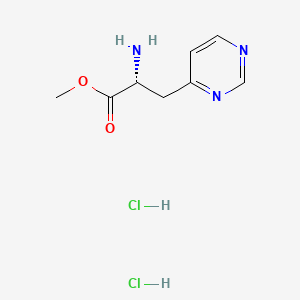
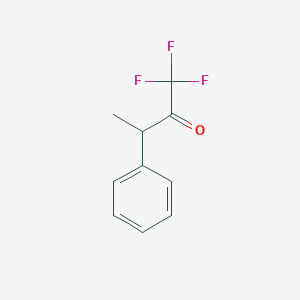
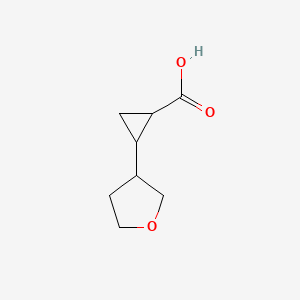

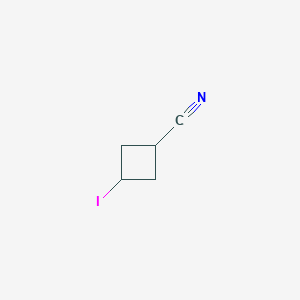
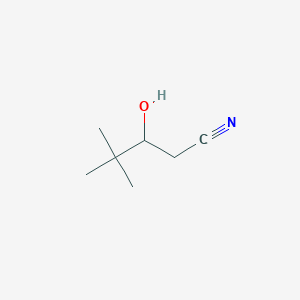
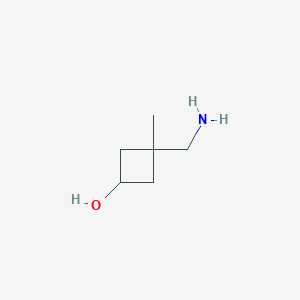
![3-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605124.png)
![7-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,7-diazaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13605132.png)
